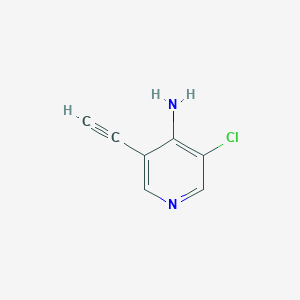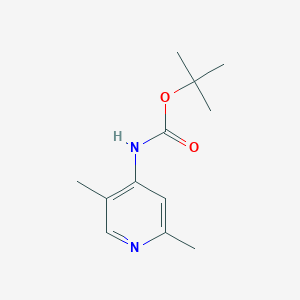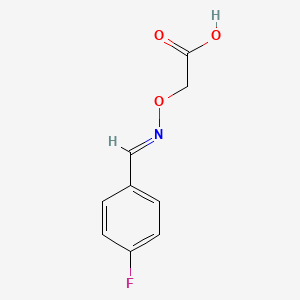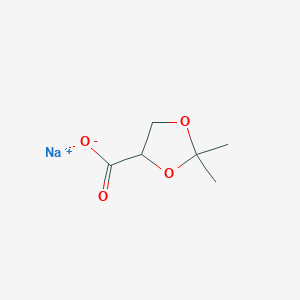
Sodium 2,2-dimethyl-1,3-dioxolane-4-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium 2,2-dimethyl-1,3-dioxolane-4-carboxylate is a chemical compound with the molecular formula C6H9NaO4. It is a sodium salt derivative of 2,2-dimethyl-1,3-dioxolane-4-carboxylic acid. This compound is known for its unique structural features, which include a dioxolane ring, making it a valuable intermediate in various chemical syntheses and industrial applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Sodium 2,2-dimethyl-1,3-dioxolane-4-carboxylate typically involves the reaction of 2,2-dimethyl-1,3-dioxolane-4-carboxylic acid with a sodium base, such as sodium hydroxide. The reaction is carried out in an aqueous medium, and the product is isolated through crystallization or evaporation techniques .
Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification methods, such as recrystallization and chromatography, are common practices to achieve large-scale production .
Analyse Chemischer Reaktionen
Types of Reactions: Sodium 2,2-dimethyl-1,3-dioxolane-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylate derivatives.
Reduction: It can be reduced to yield alcohol derivatives.
Substitution: The sodium ion can be substituted with other cations in exchange reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reactions with other metal salts or acids can facilitate ion exchange.
Major Products Formed: The major products formed from these reactions include various carboxylate and alcohol derivatives, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Sodium 2,2-dimethyl-1,3-dioxolane-4-carboxylate has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of Sodium 2,2-dimethyl-1,3-dioxolane-4-carboxylate involves its interaction with various molecular targets and pathways:
Vergleich Mit ähnlichen Verbindungen
2,2-Dimethyl-1,3-dioxolane: A related compound with similar structural features but without the carboxylate group.
1,3-Dioxolane-4-methanol: Another similar compound with a hydroxyl group instead of a carboxylate group.
Uniqueness: Sodium 2,2-dimethyl-1,3-dioxolane-4-carboxylate is unique due to its sodium carboxylate functionality, which imparts distinct chemical reactivity and solubility properties compared to its analogs .
Eigenschaften
Molekularformel |
C6H9NaO4 |
|---|---|
Molekulargewicht |
168.12 g/mol |
IUPAC-Name |
sodium;2,2-dimethyl-1,3-dioxolane-4-carboxylate |
InChI |
InChI=1S/C6H10O4.Na/c1-6(2)9-3-4(10-6)5(7)8;/h4H,3H2,1-2H3,(H,7,8);/q;+1/p-1 |
InChI-Schlüssel |
IRJQADBKWNAHDO-UHFFFAOYSA-M |
Kanonische SMILES |
CC1(OCC(O1)C(=O)[O-])C.[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Benzo[c][2,7]naphthyridin-5(6H)-one](/img/structure/B13136270.png)
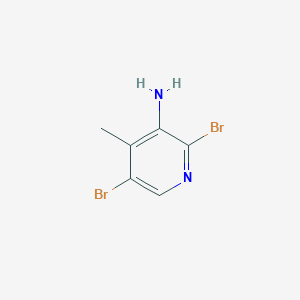
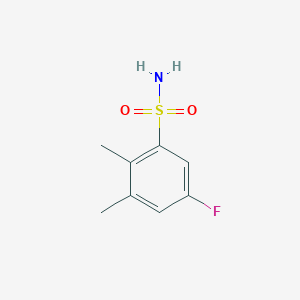
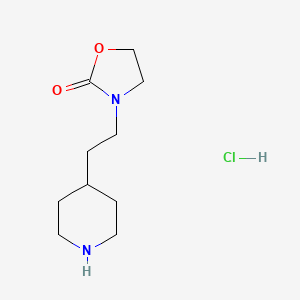
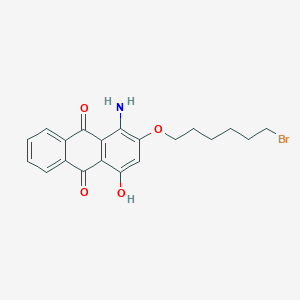


![3-Bromo-1-ethyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13136314.png)
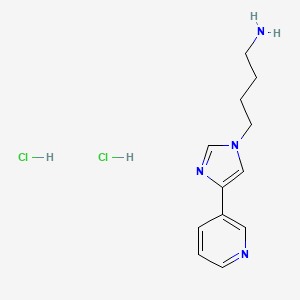
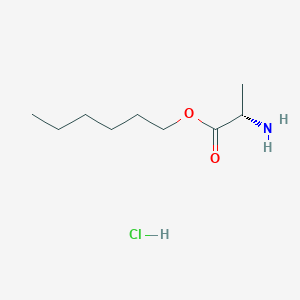
![2,6-Pyridinediamine, 4-[4-(trifluoromethyl)phenyl]-](/img/structure/B13136329.png)
